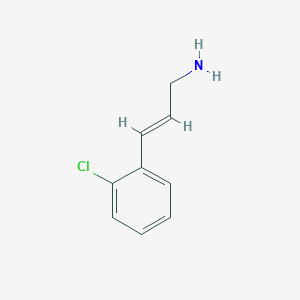

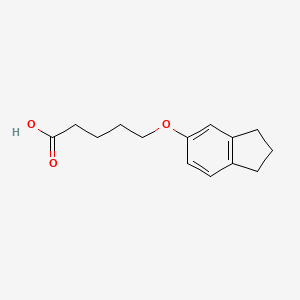

![molecular formula C14H16ClN3O B12108995 3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(2-クロロフェノキシ)メチル]-5H,6H,7H,8H,9H-[1,2,4]トリアゾロ[4,3-a]アゼピンは、トリアゾールとアゼピンの構造的特徴を組み合わせた複素環式化合物です。

準備方法

合成経路と反応条件: 3-[(2-クロロフェノキシ)メチル]-5H,6H,7H,8H,9H-[1,2,4]トリアゾロ[4,3-a]アゼピンの合成は、通常、適切な前駆体の環化を伴います。 一般的な方法の1つは、1-ヒドラジニル-3,3-ジメチル-3,4-テトラヒドロ-5H-ベンゾ[c]アゼピンとオルトギ酸エチルの反応、続いて酢酸で処理することです . 反応条件は、多くの場合、メタノール中でヒドラジン水和物の5倍の過剰量で数時間還流する必要があります .

工業生産方法: この化合物の工業生産方法はあまり文書化されていませんが、おそらく実験室規模の合成方法を拡大することを伴うでしょう。 これには、高収率と高純度を確保するための反応条件の最適化、ならびに反応性の中間体と溶媒の取り扱いに関する安全対策の実施が含まれます。

反応の種類:

酸化: この化合物は、酸化反応を起こすことができ、通常、過マンガン酸カリウムや過酸化水素などの試薬を使用します。

還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用して実行できます。

置換: 求核置換反応は、特にクロロフェノキシ部分で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して一般的です。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 無水エーテル中の水素化アルミニウムリチウム。

置換: メタノール中のメトキシドナトリウム。

主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: エーテルまたはその他の置換誘導体の生成。

科学研究への応用

化学: この化合物は、より複雑な複素環構造の合成における構成要素として使用されます。 そのユニークな環系は、有機合成において貴重な中間体となります。

生物学: 生物学的研究では、この化合物は、創薬におけるファーマコフォアとしての可能性について研究されています。 その構造は、さまざまな生物学的標的との相互作用を可能にするため、新規治療薬の開発候補となります。

医学: 医学的に、この化合物の誘導体は、抗炎症剤、抗菌剤、および抗癌剤としての可能性について検討されています。 トリアゾロアゼピンコアは、有意な生物活性を示すことが知られています。

産業: 産業部門では、この化合物は、ポリマーやコーティングなど、特定の化学的性質を備えた新素材の開発に使用できます。

科学的研究の応用

Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique ring system makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine: Medicinally, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The triazoloazepine core is known to exhibit significant biological activity.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

作用機序

3-[(2-クロロフェノキシ)メチル]-5H,6H,7H,8H,9H-[1,2,4]トリアゾロ[4,3-a]アゼピンが効果を発揮するメカニズムは、酵素や受容体などの分子標的との相互作用を伴います。 トリアゾール環は金属イオンと配位するか、水素結合を形成できますが、アゼピン環はタンパク質中の疎水性ポケットと相互作用できます。 これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似の化合物:

1,2,4-トリアゾロ[4,3-a]キノキサリン: DNAインターカレーション特性と抗癌活性で知られています.

1,2,4-トリアゾロ[4,3-a]ベンゾジアゼピン: 不安解消薬や睡眠薬の開発に使用されます。

独自性: 3-[(2-クロロフェノキシ)メチル]-5H,6H,7H,8H,9H-[1,2,4]トリアゾロ[4,3-a]アゼピンは、トリアゾール環とアゼピン環を組み合わせているため、一連の化学的および生物学的性質を提供します。 この二重環系は、生物学的標的との多様な相互作用を可能にし、創薬における貴重な足場となります。

類似化合物との比較

1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activity.

1,2,4-Triazolo[4,3-a]benzodiazepine: Used in the development of anxiolytic and hypnotic drugs.

Uniqueness: 3-[(2-Chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is unique due to its combination of triazole and azepine rings, which provides a distinct set of chemical and biological properties. This dual ring system allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery.

特性

分子式 |

C14H16ClN3O |

|---|---|

分子量 |

277.75 g/mol |

IUPAC名 |

3-[(2-chlorophenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

InChI |

InChI=1S/C14H16ClN3O/c15-11-6-3-4-7-12(11)19-10-14-17-16-13-8-2-1-5-9-18(13)14/h3-4,6-7H,1-2,5,8-10H2 |

InChIキー |

JPDKIGZTZUQTLG-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=NN=C(N2CC1)COC3=CC=CC=C3Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)

![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)

![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)

![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)

![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)

![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)

![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)